(2E)-N-(2-Benzoyl-3-methyl-1-benzofuran-6-YL)-3-phenylprop-2-enamide
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Overview
Description
(2E)-N-(2-Benzoyl-3-methyl-1-benzofuran-6-YL)-3-phenylprop-2-enamide is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a benzofuran core, a benzoyl group, and a phenylprop-2-enamide moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(2-Benzoyl-3-methyl-1-benzofuran-6-YL)-3-phenylprop-2-enamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzofuran core, followed by the introduction of the benzoyl group and the phenylprop-2-enamide moiety. Key steps include:
Formation of Benzofuran Core: This can be achieved through cyclization reactions involving ortho-hydroxyaryl ketones.
Introduction of Benzoyl Group: Friedel-Crafts acylation is often used to attach the benzoyl group to the benzofuran ring.
Formation of Phenylprop-2-enamide Moiety: This step involves the condensation of an appropriate amine with cinnamic acid derivatives under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(2-Benzoyl-3-methyl-1-benzofuran-6-YL)-3-phenylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the double bonds or reduce the benzoyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines or thiols are employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (2E)-N-(2-Benzoyl-3-methyl-1-benzofuran-6-YL)-3-phenylprop-2-enamide is studied for its reactivity and potential as a building block for more complex molecules.
Biology
Biologically, this compound may be investigated for its interactions with biological macromolecules, such as proteins or nucleic acids, potentially leading to new insights in biochemistry and molecular biology.
Medicine
In medicine, researchers explore its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry
Industrially, the compound could be used in the development of new materials, pharmaceuticals, or agrochemicals, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of (2E)-N-(2-Benzoyl-3-methyl-1-benzofuran-6-YL)-3-phenylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. For instance, if the compound exhibits anti-inflammatory properties, it might inhibit key enzymes in the inflammatory pathway.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-(2-Benzoyl-3-methyl-1-benzofuran-6-YL)-3-phenylprop-2-enamide: shares similarities with other benzofuran derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the benzoyl group and the phenylprop-2-enamide moiety provides distinct chemical and physical properties compared to other benzofuran derivatives.
Properties
IUPAC Name |
(E)-N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19NO3/c1-17-21-14-13-20(26-23(27)15-12-18-8-4-2-5-9-18)16-22(21)29-25(17)24(28)19-10-6-3-7-11-19/h2-16H,1H3,(H,26,27)/b15-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHAOEILVTXDNT-NTCAYCPXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)NC(=O)C=CC3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(OC2=C1C=CC(=C2)NC(=O)/C=C/C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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